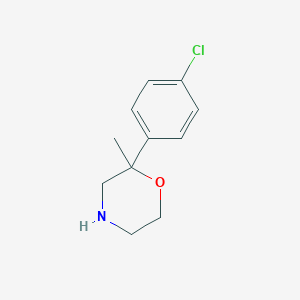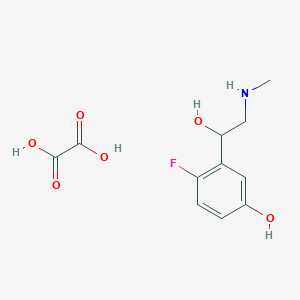
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol, also known as Oxifentorex, is a chemical compound that belongs to the class of phenethylamines. It is a sympathomimetic agent that stimulates the central nervous system and has been used as a weight-loss drug in some countries. In recent years, there has been a growing interest in the scientific research application of Oxifentorex due to its potential therapeutic benefits.
作用機序
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid acts as a sympathomimetic agent by stimulating the release of norepinephrine and dopamine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, energy, and focus.
生化学的および生理学的効果
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and metabolic rate. It also increases the release of glucose and fatty acids from adipose tissue, leading to increased energy production. It has been found to have a positive effect on mood and cognitive function, improving memory and attention.
実験室実験の利点と制限
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. It has also been shown to have a high degree of selectivity for certain receptors, making it a useful tool for studying specific pathways. However, its use in lab experiments is limited by its potential toxicity and the lack of data on its long-term effects.
将来の方向性
There are several future directions for the scientific research application of 4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid. One area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its potential as an anticancer agent and its long-term effects on human health.
合成法
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid can be synthesized using various methods, including the condensation of 3-fluoro-4-hydroxyphenylacetonitrile with N-methyl-N-(2-hydroxyethyl)amine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with oxalic acid to obtain the final compound.
科学的研究の応用
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has been studied for its potential therapeutic benefits in various areas, including cardiovascular diseases, neurodegenerative disorders, and cancer. In cardiovascular research, it has been shown to improve heart function and reduce inflammation in animal models. In neurodegenerative research, it has been found to have neuroprotective effects and improve cognitive function in animal models. In cancer research, it has been shown to inhibit the growth of certain cancer cells.
特性
CAS番号 |
109672-75-5 |
|---|---|
製品名 |
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid |
分子式 |
C11H14FNO6 |
分子量 |
275.23 g/mol |
IUPAC名 |
4-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid |
InChI |
InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;3-1(4)2(5)6/h2-4,9,11-13H,5H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
XFKFFBJDUMGVTH-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C=CC(=C1)O)F)O.C(=O)(C(=O)O)O |
正規SMILES |
CNCC(C1=C(C=CC(=C1)O)F)O.C(=O)(C(=O)O)O |
同義語 |
6-fluorophenylephrine 6-FPE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
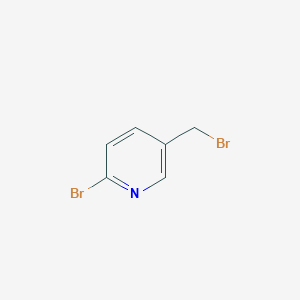
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)



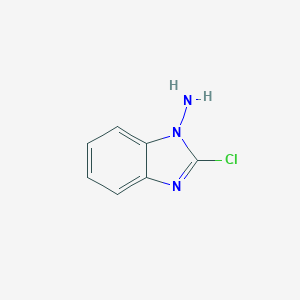

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

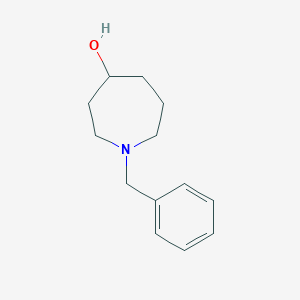
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)
